REACTION_CXSMILES
|
[C:1]([NH:7][C:8]1[CH:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11])([O:3][CH:4]([CH3:6])[CH3:5])=[O:2].[H][H]>C(O)C.[C].[Pd]>[NH2:17][C:15]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([NH:7][C:1]([O:3][CH:4]([CH3:6])[CH3:5])=[O:2])[CH:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
13.08 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)C)NC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution was prepared
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
FILTRATION
|
Details
|
Then, the reaction mixture was filtered through a Celite
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
FILTRATION
|
Details
|
the catalyst on the Celite filter
|
Type
|
WASH
|
Details
|
was washed with ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
The entire amount of the filtrate was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resultant crude product was recrystallized from an ethyl alcohol-water mixed solvent
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1)NC(=O)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |